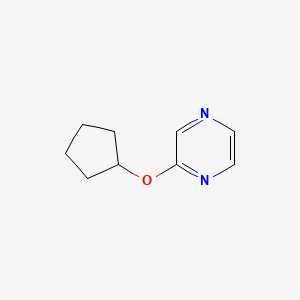

2-(Cyclopentyloxy)pyrazine

描述

Contextualization within the Field of Pyrazine (B50134) Chemistry

Pyrazine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms in a para arrangement. semanticscholar.orgslideshare.net This structure is found in naturally occurring molecules such as folic acid and pteridine. slideshare.net As a class of compounds, pyrazines are recognized for being weakly basic, a characteristic attributed to the electron-withdrawing nature of the second nitrogen atom. slideshare.net They are ubiquitous in nature and are key components of the aroma in many foods. semanticscholar.org

The compound 2-(Cyclopentyloxy)pyrazine belongs to the subclass of 2-alkoxypyrazines. The chemistry of these compounds is a subject of significant academic interest. A notable reaction pathway for 2-alkoxypyrazines is pyrolysis, or thermal decomposition. Studies on the pyrolysis of various 2-alkoxypyrazines show they decompose to form 2-pyrazinol and a corresponding alkene through a six-membered cyclic transition state, a reaction analogous to ester pyrolysis. clockss.org The kinetics of this reaction are well-studied, with research indicating that the reaction proceeds via a semi-concerted, 6-centered cyclic transition state. clockss.orgrsc.org

The synthesis of pyrazine derivatives can be achieved through several methods, including the condensation of a 1,2-diketone with a 1,2-diamine or the reaction of 2,6-dichloropyrazine (B21018) with alcohols. slideshare.netjst.go.jp The latter is a common method for producing 2-alkoxypyrazines, where a halogen on the pyrazine ring is displaced by an alkoxide in a nucleophilic substitution reaction. jst.go.jp Furthermore, research has uncovered interesting rearrangements of these molecules; for instance, tosylated 2-alkoxypyrazines can undergo a rare C–O to C–N rearrangement to form N-alkylated pyrazinones. researchgate.netthieme-connect.com

Significance of the Cyclopentyloxy Moiety in Contemporary Chemical Research

The cyclopentyloxy group is a crucial functional group in modern chemical research, particularly in medicinal chemistry and agrochemistry. Its incorporation into molecules is a strategic choice to modulate physicochemical properties. The cyclopentyl ether moiety is frequently used to adjust a compound's lipophilicity (its ability to dissolve in fats and lipids) and to enhance its metabolic stability, which can improve its behavior as a potential drug candidate.

The steric bulk provided by the cyclopentyl group can also play a role in directing chemical reactions, for example by influencing chirality transfer during certain synthetic steps. The utility of this moiety is demonstrated by its presence in a wide array of compounds being investigated for therapeutic purposes. These include:

Adenosine (B11128) A2A Receptor Ligands: Xanthine derivatives featuring a cyclopentyloxy group have been synthesized and studied for their high affinity and selectivity for the A2A adenosine receptor subtype, which is implicated in conditions like asthma. researchgate.net

HIF Hydroxylase Inhibitors: The cyclopentyloxy group is found in novel compounds designed to inhibit HIF (hypoxia-inducible factor) hydroxylases, which could have applications in treating anemia and ischemic conditions. googleapis.com

GPR120 Agonists: A phenyl-isoxazol-3-ol derivative containing a cyclopentyloxy group has been patented as a GPR120 agonist, with potential applications in the treatment of diabetes and hyperlipidemia. google.com.qa

Herbicides: In agrochemical research, a compound containing a 2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl) group showed significant herbicidal activity. nih.govmdpi.com

The cyclopentyloxy group is also a component of intermediates used in the synthesis of other complex molecules, highlighting its role as a versatile building block in organic chemistry. lookchem.com

Overview of Academic Research Trajectories for this compound and its Analogues

Research specifically involving this compound and its close analogues has primarily focused on its synthesis and its use as a scaffold for creating more complex, functional molecules.

A key synthetic route involves the reaction of a dihalopyrazine with cyclopentanol (B49286). For example, the analogue 2-Chloro-6-(cyclopentyloxy)pyrazine has been synthesized by reacting 2,6-dichloropyrazine with cyclopentanol in the presence of sodium hydride, a reaction that proceeds in quantitative yield. jst.go.jpchemicalbook.com The successful synthesis of this precursor opens pathways for further functionalization, such as through Suzuki cross-coupling reactions to attach other molecular fragments. jst.go.jp

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.09 | s | 1H | Pyrazine ring proton |

| 8.05 | s | 1H | Pyrazine ring proton |

| 5.40 | sept | 1H | CH of cyclopentyloxy |

| 1.98–1.95 | m | 2H | CH2 of cyclopentyloxy |

| 1.84–1.75 | m | 4H | CH2 of cyclopentyloxy |

| 1.69–1.61 | m | 2H | CH2 of cyclopentyloxy |

The research trajectory for this class of compounds extends into medicinal chemistry, where the cyclopentyloxy-pyrazine core is incorporated into larger, more elaborate structures. Patents reveal its use in the design of tricyclic compounds and as a component of adenosine receptor antagonists. google.comgoogle.com For example, a patent for tricyclic compounds includes 5-((1S,3S,4R)-3-ethyl-4-(6H-pyrrolo[2,3-e] clockss.orgjst.go.jpchemicalbook.comtriazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)pyrazine-2-carbonitrile, demonstrating the integration of the cyclopentyloxy-pyrazine motif into a complex heterocyclic system. google.com

Another important analogue is 2-Amino-6-(cyclopentyloxy)pyrazine . While specific research applications are not detailed in the available literature, its properties have been documented, suggesting its availability as a building block for further chemical synthesis. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 6-cyclopentyloxypyrazin-2-amine |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

The collective research demonstrates that work on this compound and its analogues follows a typical path in modern chemistry: from fundamental synthesis and reaction discovery to its application as a key structural component in the development of new molecules with potential utility in medicine and agriculture.

Structure

3D Structure

属性

IUPAC Name |

2-cyclopentyloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-4-8(3-1)12-9-7-10-5-6-11-9/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBGOPXYWRYBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentyloxy Pyrazine and Its Structural Analogues

Direct Synthesis Routes to 2-(Cyclopentyloxy)pyrazine

Direct synthesis methods are often the most straightforward, involving the modification of readily available pyrazine (B50134) starting materials.

A primary method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a halopyrazine with a cyclopentoxide salt. Using a starting material like 2,6-dichloropyrazine (B21018) allows for a controlled introduction of the cyclopentyloxy group. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chlorine atoms towards nucleophilic attack.

The reaction is typically carried out by treating 2,6-dichloropyrazine with sodium or potassium cyclopentoxide, generated in situ from cyclopentanol (B49286) and a strong base like sodium hydride (NaH). The reaction can be tuned to substitute one or both chlorine atoms depending on the stoichiometry of the nucleophile. To favor monosubstitution and produce 2-chloro-6-(cyclopentyloxy)pyrazine, approximately one equivalent of the cyclopentoxide is used. This intermediate can then be subjected to a second, different nucleophile for further diversification or the second chlorine can be removed via hydrogenolysis. To synthesize a disubstituted analogue, an excess of the cyclopentoxide would be used.

Table 1: Nucleophilic Substitution for Alkoxypyrazine Synthesis

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsciforum.net The synthesis of alkoxy-pyrazines via nucleophilic substitution is amenable to microwave irradiation. This technique can significantly reduce the reaction time for the substitution of a chloro group on the pyrazine ring with cyclopentoxide from several hours to just a few minutes. nih.gov

The direct interaction of microwaves with the polar reagents and solvent molecules leads to rapid and uniform heating, which can overcome activation energy barriers more efficiently. This method not only enhances reaction rates but also often results in cleaner reactions with fewer side products. sciforum.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Alkoxylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to high | Often higher |

| Side Products | Can be significant | Often reduced |

| Energy Efficiency | Lower | Higher |

Modular Synthesis of the Pyrazine Core for Functionalization

When direct functionalization is not feasible or for creating a wider diversity of analogues, constructing the pyrazine ring from acyclic precursors is a valuable strategy.

Classical methods for pyrazine ring synthesis have been established for over a century and remain in use. The Staedel–Rugheimer pyrazine synthesis (1876) involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a tetrasubstituted pyrazine. wikipedia.org A variation is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of α-amino ketones, differing in the method used to synthesize the amino ketone intermediate. wikipedia.org

Perhaps the most straightforward and widely used classical route is the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or a substituted derivative) with a 1,2-diamine (such as ethylenediamine). researchgate.nettandfonline.com The initial reaction forms a dihydropyrazine (B8608421), which is then oxidized to the aromatic pyrazine using reagents like copper(II) oxide or manganese oxide. ijbpas.com

More contemporary approaches focus on efficiency and sustainability. One such method is the dehydrogenative coupling of β-amino alcohols, catalyzed by base-metal complexes. nih.govacs.org This reaction involves the self-coupling of two amino alcohol molecules to form a 2,5-substituted pyrazine, with water and hydrogen gas as the only byproducts, making it an atom-economical and environmentally benign process. acs.org

Table 3: Overview of Pyrazine Ring Synthesis Methods

| Method | Precursors | Key Features |

|---|---|---|

| Gutknecht Synthesis | α-Halo ketones, Amines | Self-condensation of α-amino ketones. |

| 1,2-Diketone Condensation | 1,2-Diketones, 1,2-Diamines | Forms a dihydropyrazine intermediate, requires oxidation. tandfonline.com |

| Dehydrogenative Coupling | β-Amino alcohols | Atom-economical, catalyzed by base metals, produces H₂ and H₂O as byproducts. acs.org |

The development of catalytic systems has significantly advanced pyrazine synthesis. Transition metal catalysts are particularly effective in promoting reactions that were previously difficult or required harsh conditions. Catalytic systems involving copper-chromium, copper-zinc-chromium, and silver have been patented for the synthesis of alkylpyrazines from ethylenediamine (B42938) and propylene (B89431) glycol. tandfonline.com Palladium catalysts are effective for the dehydrogenation of piperazines to yield pyrazines in high yields. tandfonline.com

Recently, earth-abundant base metals have gained attention as replacements for precious metal catalysts. For instance, acridine-based pincer complexes of manganese have been shown to effectively catalyze the formation of pyrazines from the dehydrogenative coupling of 1,2-amino alcohols. acs.org These catalytic methods offer milder reaction conditions and improved selectivity.

Table 4: Catalysts in Pyrazine Synthesis

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| Copper-Chromium | Condensation of diamines and epoxides | tandfonline.com |

| Palladium | Dehydrogenation of piperazines | tandfonline.com |

Advanced Functionalization Strategies for this compound Derivatives

Once the this compound core is formed, advanced functionalization strategies can be employed to introduce additional substituents and create diverse derivatives. These methods often target the C-H bonds of the pyrazine ring directly.

One powerful technique is C-H functionalization , which avoids the need for pre-functionalized starting materials like halopyrazines. For example, iron-catalyzed C-H functionalization has been used to couple electron-deficient heterocycles like pyrazine with organoboron agents, as demonstrated in the synthesis of the natural product botryllazine A. nih.gov

Another strategy is regio- and chemoselective metallation . By using specific bases like TMPMgCl·LiCl (Turbo-Hauser base), specific protons on the pyrazine ring can be abstracted to form a metallated intermediate. nih.gov This intermediate can then be trapped with a variety of electrophiles (e.g., aryl iodides, aldehydes) to install new functional groups with high precision. This method has been successfully applied to the synthesis of the bioluminescent pyrazine, coelenterazine. nih.gov These advanced techniques provide powerful tools for the late-stage diversification of complex pyrazine-containing molecules.

Table 5: Advanced Functionalization Methods for Pyrazines

| Strategy | Reagents/Catalysts | Application |

|---|---|---|

| C-H Functionalization | Iron catalyst, Organoboron reagents | Direct coupling of pyrazine C-H bonds with other fragments. nih.gov |

Halogenation and Subsequent Cross-Coupling Reactions

A primary strategy for functionalizing the pyrazine ring, including those bearing a cyclopentyloxy group, involves an initial halogenation step followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. The electron-deficient nature of the pyrazine ring can make direct electrophilic halogenation challenging. Therefore, regioselective methods are often employed to control the position of the incoming halogen.

Once a halogen atom is installed on the pyrazine core, it serves as a versatile handle for introducing a wide array of substituents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This reaction utilizes an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to couple with the halogenated pyrazine. This method is widely used for the synthesis of aryl- and heteroaryl-substituted pyrazines.

For instance, a chloro- or bromo-substituted this compound could be coupled with various arylboronic acids to generate a library of 2-(cyclopentyloxy)-x-arylpyrazines. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 1: Examples of Suzuki Coupling Reactions on Halogenated Pyrazines

| Halogenated Pyrazine | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |

| 2-Chloropyrazine (B57796) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenylpyrazine | 85 |

| 2,5-Dibromopyrazine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2,5-Di(thiophen-2-yl)pyrazine | 78 |

| 3-Bromo-2-aminopyrazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 3-(4-Methoxyphenyl)-2-aminopyrazine | 92 |

This table presents illustrative examples of Suzuki coupling reactions on pyrazine scaffolds and does not represent the synthesis of this compound itself.

Construction of Fused Pyrazine Systems Incorporating Cyclopentyloxy Moieties

The synthesis of more complex structural analogs can be achieved by constructing fused ring systems that incorporate the this compound moiety. A notable example is the formation of pyrido[2,3-b]pyrazines. These structures are of significant interest due to their presence in various biologically active molecules.

The construction of the pyrido[2,3-b]pyrazine (B189457) core typically involves the condensation of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. To incorporate a cyclopentyloxy group, one could envision starting with a 2,3-diaminopyridine that already bears this substituent or, alternatively, introducing it onto the pyrido[2,3-b]pyrazine scaffold after its formation.

For example, the condensation of 5-(cyclopentyloxy)-2,3-diaminopyridine with a diketone like benzil (B1666583) would lead to the formation of a 7-(cyclopentyloxy)-2,3-diphenylpyrido[2,3-b]pyrazine. The reaction conditions for such condensations often involve heating the reactants in a suitable solvent, sometimes with an acid or base catalyst.

Another approach involves the reaction of a substituted 2-aminopyrazine (B29847) with an α,β-unsaturated carbonyl compound, followed by cyclization to form the fused pyridone ring. Subsequent functionalization of this ring system could then be explored.

Diversification of Substituents on the Pyrazine Scaffold Bearing a Cyclopentyloxy Group

Once the this compound core is established, further diversification can be achieved by introducing or modifying substituents at other positions on the pyrazine ring. The electron-deficient nature of the pyrazine ring influences the reactivity of its carbon-hydrogen bonds.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds. imist.ma These methods avoid the need for pre-installed functional groups like halogens and can offer alternative regioselectivities. For a this compound, C-H activation could potentially be directed to specific positions on the ring, allowing for the introduction of aryl, alkyl, or other functional groups.

Furthermore, if other functional groups are present on the pyrazine ring, they can be chemically transformed to introduce new moieties. For example, a nitro group can be reduced to an amine, which can then be further derivatized. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. These transformations allow for the systematic exploration of the chemical space around the this compound scaffold.

Table 2: Common Functional Group Interconversions on Pyrazine Rings

| Initial Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) |

| Ester (-COOR) | LiOH, H₂O/THF | Carboxylic Acid (-COOH) |

| Carboxylic Acid (-COOH) | SOCl₂, then R'₂NH | Amide (-CONR'₂) |

| Amine (-NH₂) | Ac₂O, pyridine | Acetamide (-NHAc) |

This table provides general examples of functional group interconversions that can be applied to pyrazine derivatives.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclopentyloxy Pyrazine Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(Cyclopentyloxy)pyrazine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the pyrazine (B50134) ring and the cyclopentyloxy substituent are expected. The pyrazine ring protons typically appear in the aromatic region of the spectrum, generally between δ 8.0 and 8.5 ppm. Due to the asymmetry introduced by the cyclopentyloxy group, three distinct signals are anticipated for the pyrazine protons. For instance, the proton at position 3, adjacent to the ether linkage, and the protons at positions 5 and 6 would each exhibit unique chemical shifts and coupling patterns, typically as doublets or doublets of doublets, consistent with vicinal proton-proton coupling.

The protons of the cyclopentyloxy group would be observed in the upfield, aliphatic region of the spectrum. The single proton on the carbon atom directly attached to the oxygen (C1') would be the most deshielded of this group, likely appearing as a multiplet around δ 5.4-5.6 ppm. The remaining eight protons on the cyclopentyl ring would produce complex multiplets further upfield, typically in the range of δ 1.6-2.1 ppm.

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring would resonate in the downfield region, characteristic of aromatic heterocycles. The carbon atom bearing the cyclopentyloxy group (C2) would be highly deshielded, with an expected chemical shift around δ 160-162 ppm. The other pyrazine carbons (C3, C5, and C6) would appear in the δ 130-145 ppm range. For the cyclopentyloxy moiety, the carbon atom bonded to the oxygen (C1') would have a chemical shift in the range of δ 80-82 ppm, while the other cyclopentyl carbons would be found further upfield, typically between δ 23-34 ppm.

Table 4.1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| Pyrazine H-3 | ~ 8.1-8.3 | ~ 135-138 |

| Pyrazine H-5 | ~ 8.0-8.2 | ~ 130-133 |

| Pyrazine H-6 | ~ 8.3-8.5 | ~ 142-145 |

| Cyclopentyl CH-O | ~ 5.4-5.6 | ~ 80-82 |

| Cyclopentyl CH₂ (other) | ~ 1.6-2.1 | ~ 23-34 |

| Pyrazine C-2 | - | ~ 160-162 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (LC-MS, ESI-MS, GC/MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with Electrospray Ionization (ESI), provide robust data for molecular confirmation. sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum obtained via GC-MS, this compound (molecular weight: 164.21 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 164. The fragmentation pattern would likely be dominated by the cleavage of the ether bond. A primary fragmentation pathway would involve the loss of the cyclopentyl radical, leading to a fragment ion at m/z 95, corresponding to the pyrazin-2-yloxy cation. Another significant fragmentation could be the loss of cyclopentene (B43876) (68 Da) via a rearrangement process, resulting in a fragment ion at m/z 96, corresponding to 2-hydroxypyrazine (B42338). Further fragmentation of the pyrazine ring itself would produce smaller characteristic ions.

When analyzed by LC-MS with a soft ionization technique like ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 165. This technique is less prone to fragmentation, making it ideal for confirming the molecular mass of the compound. researchgate.net

Table 4.2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Ionization Mode |

| 165 | [M+H]⁺ (Protonated Molecular Ion) | ESI |

| 164 | [M]⁺ (Molecular Ion) | EI |

| 96 | [M - C₅H₈]⁺ (Loss of cyclopentene) | EI |

| 95 | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) | EI |

Chromatographic Methods for Purification and Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its purification. beilstein-journals.org Reversed-phase HPLC is particularly well-suited for this type of molecule, which possesses moderate polarity.

A typical analytical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid to improve peak shape. unimas.mymdpi.com The compound would be detected using a UV detector, as the pyrazine ring possesses a strong chromophore. The detection wavelength is typically set around 270-280 nm for pyrazine derivatives. beilstein-journals.org The retention time of the compound under specific conditions serves as a reliable identifier, while the peak area provides quantitative information about its concentration and purity. For preparative HPLC, the same principles apply but on a larger scale to isolate the compound from reaction mixtures or impurities.

Table 4.3: General HPLC Conditions for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Elution | Gradient elution (e.g., 10% B to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. If this compound can be obtained as a high-quality single crystal, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum would show distinct absorption bands corresponding to specific molecular vibrations. The aromatic C-H stretching vibrations of the pyrazine ring are expected in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazine ring would give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. The aliphatic C-H stretching of the cyclopentyl group would be observed as strong bands in the 2850-2960 cm⁻¹ range. A key diagnostic feature would be the strong C-O-C stretching vibrations of the ether linkage, which typically appear in the 1050-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. The pyrazine ring, being highly symmetric, should exhibit strong Raman scattering for its ring breathing and stretching modes. These techniques together confirm the presence of all key structural components of the molecule.

Table 4.4: Key Expected Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000-3100 | Aromatic C-H Stretch (Pyrazine) |

| 2850-2960 | Aliphatic C-H Stretch (Cyclopentyl) |

| 1400-1600 | Aromatic C=C and C=N Stretch (Pyrazine Ring) |

| 1050-1250 | Asymmetric/Symmetric C-O-C Stretch (Ether) |

Theoretical and Computational Chemistry Investigations of 2 Cyclopentyloxy Pyrazine

Quantum Mechanical Calculations on Electronic Structure and Reactivity (e.g., DFT studies, FMO analysis, energy gaps)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For pyrazine (B50134) derivatives, DFT methods like B3LYP with basis sets such as 6-311+G** have been effectively used to optimize molecular geometry and compute electronic properties. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For 2-(Cyclopentyloxy)pyrazine, the pyrazine ring acts as an electron-deficient core, a characteristic that is modulated by the electron-donating cyclopentyloxy substituent. nih.gov DFT calculations would reveal the distribution of electron density and the precise energies of the frontier orbitals. These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.75 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.55 eV | ELUMO - EHOMO, indicates chemical stability |

| Ionization Potential (I) | 6.75 eV | -EHOMO, energy required to remove an electron |

| Electron Affinity (A) | 1.20 eV | -ELUMO, energy released when an electron is added |

| Chemical Hardness (η) | 2.775 eV | (I-A)/2, resistance to change in electron distribution |

Note: The values in this table are illustrative and based on typical results for similar pyrazine derivatives. Specific experimental or higher-level computational data would be required for definitive values.

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

Molecular modeling is essential for exploring the three-dimensional structure of molecules and their conformational possibilities. The conformational flexibility of this compound is primarily dictated by two factors: the puckering of the cyclopentyl ring and the rotation around the single bonds of the ether linkage (Cpyrazine-O-Ccyclopentyl).

The cyclopentyl group is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms, which rapidly interconvert. biomedres.us Furthermore, rotation around the C-O-C bonds generates different spatial arrangements of the cyclopentyloxy group relative to the pyrazine ring. A conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting conformer to identify the most stable, low-energy structures. nih.gov These preferred conformations are crucial as they represent the most likely shapes the molecule will adopt when interacting with biological targets.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | 0° (syn-periplanar) | +3.5 | Eclipsed conformation, sterically hindered |

| 2 | 90° (syn-clinal) | 0.0 | Gauche conformation, most stable |

Note: This table presents a simplified, illustrative analysis. A full conformational search would involve multiple dihedral angles and puckering states.

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view of this interaction over time. semanticscholar.org MD simulations model the movements of atoms in the ligand and the protein, providing insights into the stability of the complex, the flexibility of the binding pocket, and the role of solvent molecules. researchgate.net

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry can be employed to predict the likely metabolic fate of a compound or to optimize its synthesis. nih.gov By mapping the potential energy surface for a chemical reaction, researchers can identify the most probable pathways, locate transition states, and calculate activation energies. researchgate.net

For this compound, computational methods could be used to explore potential metabolic transformations. For instance, cytochrome P450 enzymes might hydroxylate the cyclopentyl ring or the pyrazine ring. Another possible metabolic route is the O-dealkylation, which would cleave the ether bond to yield 2-hydroxypyrazine (B42338) and cyclopentanol (B49286). DFT calculations can determine the activation energy for each proposed step, indicating which reactions are kinetically favorable. This information is invaluable in drug development for predicting metabolites and understanding the compound's pharmacokinetic profile. nih.govmdpi.com

Molecular Docking Studies for Elucidating Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in various positions and orientations within the receptor's active site and calculating a "docking score," which estimates the binding affinity. researchgate.net

Given the structural similarities of pyrazines to known bioactive molecules, this compound could be docked against various biological targets. For example, pyrazine derivatives have been investigated as antitubercular agents targeting enzymes like Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1). researchgate.netnih.gov Docking studies of this compound into such an active site would reveal its binding mode, the key amino acid residues it interacts with, and its predicted binding energy. Interactions typically involve hydrogen bonds with the pyrazine nitrogens and hydrophobic interactions involving the cyclopentyloxy group. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Description |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Key Interactions | Hydrogen bond with GLU-81; Pi-Alkyl interaction with LEU-132 | Specific non-covalent interactions stabilizing the complex. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Research Applications and Structure Activity Relationship Sar Studies of 2 Cyclopentyloxy Pyrazine Derivatives

Role in Medicinal Chemistry Research

The pyrazine (B50134) ring is a bioisostere of several other aromatic rings like benzene, pyridine, and pyrimidine (B1678525), and is a component of multiple FDA-approved drugs. pharmablock.com Its derivatives are investigated for a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. tandfonline.commdpi.com

Utilization as Synthetic Intermediates for Pharmaceutical Compounds

The pyrazine nucleus is a fundamental building block in the synthesis of various pharmaceutical compounds. researchgate.net Synthetic routes to pyrazine derivatives often involve condensation reactions, ring closures, and metal-catalyzed cross-coupling reactions to introduce substituents at various positions on the ring. unimas.myslideshare.net These substituted pyrazines then serve as crucial intermediates for constructing more complex, biologically active molecules. For example, pyrazine-2-carboxylic acid and its derivatives are used as starting materials to create novel compounds through amide coupling reactions with various amines, including piperazines. rjpbcs.com The versatility of the pyrazine scaffold allows for the strategic installation of different functional groups, enabling the exploration of a wide chemical space in drug discovery programs. researchgate.net

Exploration of Antimicrobial Activity of 2-(Cyclopentyloxy)pyrazine Analogues

Pyrazine derivatives have demonstrated notable antimicrobial activity against a range of pathogens. mdpi.com Research into pyrazine carboxamide derivatives has shown activity against various bacterial and fungal strains. jocpr.comresearchgate.net For instance, a series of novel pyrazine-2-carboxylic acid derivatives of piperazines were synthesized and exhibited good antimicrobial activity against clinical isolates such as E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com Similarly, novel triazolo[4,3-a]pyrazine derivatives have shown antibacterial effects against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com Studies suggest that the antimicrobial action of some pyrazines may be due to the inhibition of key enzymes like GlcN-6-P synthase. rjpbcs.com

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrazine derivatives against various microorganisms, illustrating their potential as antimicrobial agents.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| P10 | C. albicans | 3.125 | rjpbcs.com |

| P4 | C. albicans | 3.125 | rjpbcs.com |

| P6, P7, P9, P10 | P. aeruginosa | 25 | rjpbcs.com |

| P3, P4, P7, P9 | E. coli | 50 | rjpbcs.com |

| Compound 2e | S. aureus | 32 | mdpi.com |

| Compound 2e | E. coli | 16 | mdpi.com |

Investigations into Anticancer Activity of Cyclopentyloxyprazine-Containing Scaffolds

The pyrazine scaffold is a key component in the development of anticancer agents. researchgate.netresearchgate.netmdpi.com Numerous pyrazine-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com The anticancer activity of these derivatives is often linked to their ability to inhibit critical cellular processes or specific enzymes involved in cancer progression. nih.gov For example, pyrazine derivatives have been incorporated into scaffolds targeting receptor tyrosine kinases, which are crucial in cell signaling pathways that govern cell growth and proliferation. researchgate.net Hybrid molecules combining pyrazine with other pharmacologically active structures, such as chalcones, have shown potent activity against cell lines like BEL-7402 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma). mdpi.com

Enzyme Inhibition Studies of Pyrazine Derivatives (e.g., Pim Kinases, CK2)

Pyrazine-based molecules have emerged as potent inhibitors of various protein kinases, which are key targets in cancer therapy. tandfonline.comnih.gov Specifically, 2,6-disubstituted pyrazine derivatives have been designed and synthesized as inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. nih.govosti.gov Both CK2 and Pim kinases are serine/threonine kinases that play crucial roles in cell proliferation, survival, and apoptosis, and their overexpression is linked to various cancers. mdpi.com

Structure-guided optimization has led to the development of pyrazine derivatives that show inhibition in both enzymatic and cellular assays. nih.gov Some compounds have been identified as potent dual inhibitors of both CK2 and Pim kinases. nih.govmdpi.com The pyrazine core often acts as a scaffold that orients substituents to interact with the ATP-binding pocket of the kinase, with one of the nitrogen atoms typically serving as a hydrogen bond acceptor. pharmablock.com

The table below presents the inhibitory activity of selected pyrazine derivatives against these kinases.

| Compound | Target Kinase | IC50 / Kᵢ | Reference |

| Compound 12b | CK2 | Potent Inhibition | nih.gov |

| Compound 14f | Pim Kinase | Potent Activity | nih.gov |

| DMAT derivatives | CK2α | Kᵢ: 0.139 - 0.156 µM | mdpi.com |

| DMAT derivatives | PIM-1 | Kᵢ: 0.052 - 0.267 µM | mdpi.com |

Structure-Activity Relationship (SAR) Elucidation for Biological Targets of Pyrazine Systems

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of pyrazine-based inhibitors. nih.govnih.gov For kinase inhibitors, SAR studies have revealed that the nature and position of substituents on the pyrazine ring are critical for activity. acs.org In the context of 2,6-disubstituted pyrazines targeting CK2, derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline (B41778) were found to possess potent inhibitory activities. nih.gov

For 3-(pyrazin-2-yl)-1H-indazole derivatives targeting PIM-1 kinase, 3D-QSAR studies indicated that the incorporation of strong electron-withdrawing groups into the pyrazine ring led to a decrease in inhibitory activity. researchgate.netbibliomed.org The pyrazine-pyridine biheteroaryl scaffold has also been explored for VEGFR-2 inhibition, where SAR analysis guided the selection of substituents to enhance potency and selectivity. acs.org These studies highlight the importance of systematic structural modifications to elucidate the key interactions between the pyrazine derivatives and their biological targets, ultimately leading to the design of more effective therapeutic agents. nih.gov

Agrochemical Research Applications

Beyond pharmaceuticals, pyrazine derivatives have applications in the agrochemical sector. researchgate.net Pyrazines are naturally occurring organic compounds found in many plants and are responsible for some "green" tastes and aromas that deter animals from eating unripe fruit. adv-bio.com This natural defense mechanism has inspired their use in crop protection.

Pyrazine's inherent properties make it a suitable ingredient for fungicides, pesticides, and herbicides. adv-bio.comresearchgate.net As microbial volatile organic compounds (MVOCs), pyrazines possess natural antimicrobial properties, helping plants defend against disease-causing bacteria and fungi. Studies have shown that pyrazines can enhance a plant's immunity and protect it from weeds and parasites. Their strong scent can repel pests, and some insects even use pyrazines as alarm pheromones, which could be harnessed for pest management. The use of pyrazine-based natural pesticides offers a potentially safer alternative to conventional synthetic sprays, as they are naturally present in many foods and are water-soluble. adv-bio.com

Assessment of Herbicidal Activity in Cyclopentyloxypyrazine-Substituted Fused Systems

The quest for novel and effective herbicides is a continuous endeavor in agricultural science. Researchers have explored a diverse range of chemical structures, including fused heterocyclic systems, for their potential to control unwanted vegetation. Within this context, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been a subject of investigation due to their broad spectrum of biological activities.

Recent studies have focused on the synthesis and herbicidal evaluation of pyrazolo[1,5-a]pyrimidines bearing various substituents to establish clear structure-activity relationships (SAR). One such study explored a series of pyrazolo[1,5-a]pyrimidine derivatives, including those with alkoxy groups, for their herbicidal effects. While specific data on a this compound fused system remains proprietary or part of ongoing research, the general findings from related structures provide valuable insights.

A study on the herbicidal activity of pyrazolopyrimidine derivatives against Brassica campestris revealed that the nature of the substituent on the pyrimidine ring plays a crucial role in the observed efficacy. For instance, a synthesized pyrazolopyrimidine compound demonstrated moderate herbicidal activity, with 65.8% inhibition at a concentration of 100 µg/mL and 40.3% inhibition at 10 µg/mL. This highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold as a promising foundation for the development of new herbicides.

The general structure-activity relationship for these types of compounds often indicates that the size and electronic properties of the substituent at the 2-position of the pyrazine (or equivalent position in the fused system) can significantly influence the molecule's ability to interact with its biological target in the weed. The bulky and lipophilic nature of the cyclopentyloxy group could, in theory, enhance the compound's ability to penetrate plant cuticles and bind to a target enzyme, potentially leading to potent herbicidal activity. However, without specific experimental data on a this compound-fused system, this remains a hypothesis for future investigation.

Table 1: Herbicidal Activity of a Representative Pyrazolopyrimidine Derivative

| Compound | Concentration (µg/mL) | Inhibition (%) against Brassica campestris |

| Pyrazolopyrimidine Derivative | 100 | 65.8 |

| 10 | 40.3 |

Contribution to Advanced Organic Synthesis Research as Scaffolds and Ligands

The pyrazine ring is a well-established versatile scaffold in organic synthesis, serving as a foundational building block for the creation of more complex molecules with diverse applications, including pharmaceuticals and materials science. The introduction of a cyclopentyloxy group at the 2-position of the pyrazine ring can impart specific steric and electronic properties to the molecule, making this compound a potentially valuable intermediate in the synthesis of novel compounds.

While specific, publicly available examples of this compound being used as a scaffold are limited, the general utility of substituted pyrazines is widely documented. The pyrazine core can be functionalized at its various carbon positions through a range of transition metal-catalyzed cross-coupling reactions, allowing for the construction of elaborate molecular architectures. The cyclopentyloxy group can act as a directing group or a modulator of reactivity and solubility, influencing the outcome of subsequent synthetic transformations.

In the field of coordination chemistry, pyrazine and its derivatives are known to act as ligands, capable of binding to metal ions to form coordination complexes. These complexes can have applications in catalysis, materials science, and medicine. The nitrogen atoms of the pyrazine ring possess lone pairs of electrons that can coordinate to a metal center. The nature of the substituents on the pyrazine ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex.

The bulky cyclopentyloxy group in this compound could play a significant role in the context of ligand design. Its steric hindrance could influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic activities or selectivities. For instance, in asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction. While this compound itself is not chiral, its bulky nature could be exploited in the design of more complex chiral ligands where it contributes to the creation of a specific chiral environment around a catalytic metal center.

Although direct studies detailing the use of this compound as a ligand are not prevalent in the current literature, the foundational principles of ligand design suggest its potential. The synthesis of cyclometalated gold(III) complexes with pyrazine-based (C^N^C)-type pincer ligands demonstrates the capacity of substituted pyrazines to form stable and catalytically relevant organometallic compounds. The electronic and steric influence of substituents like the cyclopentyloxy group could be a key area for future exploration in the development of novel catalysts.

Future Research Directions and Emerging Avenues for 2 Cyclopentyloxy Pyrazine Studies

Development of Innovative and Sustainable Synthetic Routes

The synthesis of 2-(cyclopentyloxy)pyrazine likely involves the reaction of a halopyrazine with cyclopentanol (B49286) or a cyclopentyl halide with a hydroxypyrazine. Future research should aim to develop novel and more sustainable methods for its synthesis. Key areas of exploration include:

Catalytic Cross-Coupling Reactions: Investigating the use of modern catalytic systems, such as palladium, copper, or nickel catalysts, could enable more efficient and milder reaction conditions for the etherification step. This could lead to higher yields, reduced reaction times, and broader substrate scope.

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without the need for isolating intermediates would significantly improve efficiency and reduce waste.

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Biocatalysis: Exploring enzymatic methods for the synthesis could provide highly selective and environmentally friendly alternatives to traditional chemical synthesis.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Cross-Coupling | High efficiency, mild conditions, broad scope | Catalyst and ligand screening, optimization of reaction parameters |

| One-Pot Synthesis | Reduced waste, increased efficiency | Tandem reaction design, compatible reagent systems |

| Flow Chemistry | Scalability, safety, precise control | Reactor design, optimization of flow parameters |

| Biocatalysis | High selectivity, green conditions | Enzyme discovery and engineering |

Advanced Elucidation of Mechanistic Pathways and Intermediate Species

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product formation. Future research in this area should involve:

Kinetic Studies: Performing detailed kinetic analyses of the synthetic reactions to determine rate laws and activation parameters.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize reaction intermediates and transition states.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate energy barriers, and predict the stability of intermediates.

By combining experimental and computational approaches, a comprehensive picture of the reaction mechanism can be developed, paving the way for more rational and efficient synthetic strategies.

Broadening the Scope of Biological Targets and Optimizing SAR Profiles

Given the prevalence of the pyrazine (B50134) scaffold in pharmaceuticals, this compound and its derivatives represent a promising area for drug discovery. Future research should focus on:

High-Throughput Screening: Screening this compound and a library of its analogs against a wide range of biological targets to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity. This will help to identify key structural features responsible for potency and selectivity.

Target Identification and Validation: For any identified bioactive compounds, further studies will be necessary to determine their precise molecular targets and mechanisms of action.

The exploration of different substituents on the pyrazine ring and modifications of the cyclopentyl group will be crucial for developing compounds with optimized pharmacological profiles. A hypothetical SAR exploration is outlined in Table 2.

| Structural Modification | Potential Impact on Activity | Rationale |

| Substitution on the pyrazine ring | Modulation of electronic properties and binding interactions | Introduction of electron-donating or -withdrawing groups |

| Modification of the cyclopentyl group | Alteration of lipophilicity and steric bulk | Introduction of functional groups or ring expansion/contraction |

| Introduction of a linker | Enhanced binding to target | Optimization of distance and orientation to the binding site |

Integration of this compound Chemistry with Green Chemistry Principles

In line with the growing importance of sustainable chemistry, future research on this compound should incorporate the principles of green chemistry. This includes:

Use of Renewable Feedstocks: Investigating the synthesis of the cyclopentyl moiety from renewable sources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Energy Efficiency: Developing synthetic methods that can be performed at lower temperatures and pressures.

By embracing green chemistry principles, the environmental impact of producing this compound and its derivatives can be minimized.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of experimental and computational techniques will be a powerful strategy for accelerating research on this compound. This synergistic approach can be applied to:

Virtual Screening: Using computational docking and molecular dynamics simulations to predict the binding of this compound derivatives to various biological targets, thereby prioritizing compounds for experimental testing.

ADMET Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, aiding in the design of drug candidates with favorable pharmacokinetic profiles.

Mechanistic Insights: Combining computational modeling with experimental data to gain a deeper understanding of reaction mechanisms and biological activities.

This integrated approach will enable a more efficient and targeted exploration of the chemical and biological space surrounding this compound, ultimately leading to the discovery of new applications and the development of valuable new molecules.

常见问题

Q. What are common synthetic routes for introducing cyclopentyloxy groups onto pyrazine rings?

The cyclopentyloxy group can be introduced via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, arylboronic acids can couple with pyrazine under iron catalysis (e.g., FeCl₃) to form aryl-substituted pyrazines, as demonstrated in cross-coupling studies . Cyclopentanol derivatives may act as nucleophiles in SN2 reactions with halogenated pyrazines. Solvent choice (e.g., methanol/acetic acid mixtures) and microwave-assisted heating (433 K, 5 min) can enhance reaction efficiency, as seen in analogous pyridopyrazine syntheses .

Advanced Synthesis

Q. How can coupling efficiency be optimized for cyclopentyloxy substitution on pyrazine?

Optimization involves catalyst selection, solvent polarity, and temperature control. Tungsten-based catalysts (e.g., [HW₂O₇]⁻) enhance fragmentation and cyclization in carbohydrate-derived pyrazine syntheses, achieving ~40% yield improvements . For cross-coupling, FeCl₃ with ligands like 1,10-phenanthroline increases regioselectivity. Kinetic studies suggest that excess boronic acid (2.5 equiv) and dichloromethane as solvent minimize side products (e.g., dichloromethylpyrazine) . Microwave irradiation reduces reaction times from hours to minutes while maintaining yield .

Basic Characterization

Q. What analytical techniques confirm the structure of 2-(Cyclopentyloxy)pyrazine?

- GC-MS : Retention times (e.g., 8.70–8.80 min) and fragmentation patterns (e.g., M⁺ at m/z 181–184) help identify substituents .

- NMR : ¹H NMR distinguishes aromatic protons (singlets at δ 1.47–1.54 for pyrazine ring protons) and cyclopentyl CH₂ groups (δ 1.5–2.5) .

- X-ray crystallography : Resolves dihedral angles (e.g., 86.97° between aromatic rings) and hydrogen-bonding networks .

Advanced Characterization

Q. How do computational models aid in understanding electronic properties?

The multiconfiguration time-dependent Hartree (MCTDH) method simulates vibronic coupling in pyrazine derivatives, predicting S₁/S₂ potential energy surfaces and absorption spectra . Factor analysis of spectrophotometric titrations (pH 0–7) quantifies protonation equilibria and pKa values for metal-coordinated pyrazines (e.g., [Fe(CN)₅pzH]²⁻ with pKa 1.24) . Density functional theory (DFT) correlates β-proton chemical shifts (δ 8.24–8.45) with basicity trends in [M(CN)₅pz]³⁻ complexes .

Bioactivity Screening

Q. What methodologies evaluate biological activity?

- Apoptosis assays : Pyrazine derivatives (e.g., imidazo[1,2-a]pyrazines) are screened in cancer cell lines using flow cytometry and caspase-3 activation markers .

- Telomerase inhibition : Fluorescence-polarization assays measure IC₅₀ values for pyrazine-based inhibitors (e.g., 2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid) .

- Enzyme inhibition : Kinase assays (e.g., p38 MAP kinase) use ATP-binding competition and X-ray crystallography to resolve inhibitor binding modes .

Advanced Mechanistic Studies

Q. What factors govern energy transfer in vibrationally excited pyrazine derivatives?

V→R/T energy transfer is probed via time-resolved diode laser spectroscopy. Collisions between hot pyrazine (prepared by 248 nm laser excitation) and CO₂ result in rotational population distributions (J = 58–82) and ΔE transfers of 2550–7090 cm⁻¹ . Temperature-dependent rate constants (243–364 K) show weak thermal effects, indicating short-range repulsive forces dominate . Radiationless transitions (S₁→S₀) are modeled using Stern-Volmer kinetics, with fluorescence quenching dependent on vibronic level energy .

Structure-Activity Relationships (SAR)

Q. How do substituents influence pyrazine bioactivity?

- Electron-withdrawing groups (e.g., -CN, -CF₃) enhance telomerase inhibition by stabilizing charge-transfer interactions .

- Aromatic rings (e.g., 4-fluorophenyl) improve p38 MAP kinase binding via π-π stacking (dihedral angles ~45°) .

- Methoxy groups increase metabolic stability but reduce solubility, as shown in pharmacokinetic studies of imidazo[1,2-a]pyrazines .

Analytical Method Development

Q. How can advanced GC×GC improve methoxypyrazine detection?

Comprehensive 2D GC with nitrogen phosphorus detection (GC×GC-NPD) achieves detection limits of 0.5 ng/L for 2-methoxy-3-(2-methylpropyl)pyrazine, surpassing GC×GC-TOFMS (1.95 ng/L) . Isotope dilution (d³-IBMP) and extracted ion chromatograms (EICs) resolve co-eluting analytes in wine matrices .

Computational Design

Q. What strategies predict donor-acceptor interactions in pyrazine materials?

Thieno[3,4-b]pyrazine oligomers are modeled using time-dependent DFT, correlating conjugation length with red-shifted absorption (λmax 450–600 nm) . Resonance Raman spectroscopy identifies charge polarization in Ru(II)-pypz complexes, guiding the design of MLCT-based photovoltaics .

Reaction Contradictions

Q. How to resolve discrepancies in pyrazine chlorination mechanisms?

Chlorination of 2-(D-arabino-tetraacetoxybutyl)-pyrazine 4-oxide with POCl₃ yields regioisomers. ¹H NMR (singlets at δ 1.47 and 1.54) and X-ray analysis confirm C-5 substitution, ruling out C-3 via symmetry arguments . Competing pathways (e.g., Hofmann rearrangement vs. nucleophilic substitution) are distinguished by isotopic labeling and ESI-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。